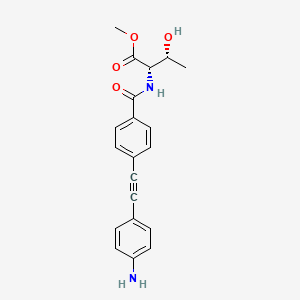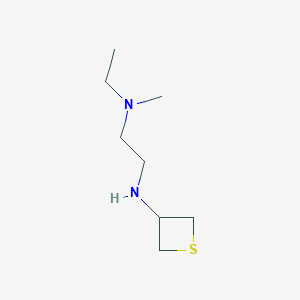
(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a secondary alcohol group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. The reduction step often employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2-chloro-5-methoxyphenyl)ethanol: A structurally similar compound lacking the chiral center.
2-Chloro-5-methoxybenzylamine: A related compound with a different substitution pattern.
Uniqueness
(1S,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
Clé InChI |
NZAAZXUQYTXBRU-QUBYGPBYSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=C(C=CC(=C1)OC)Cl)N)O |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



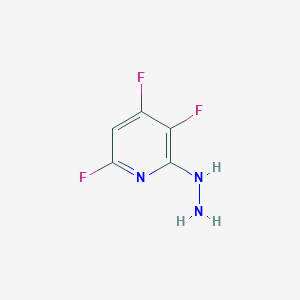
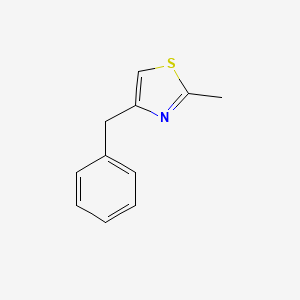
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
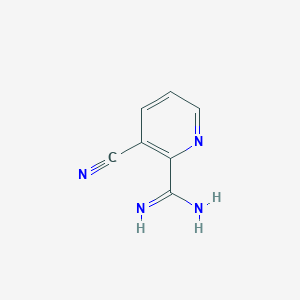
![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)
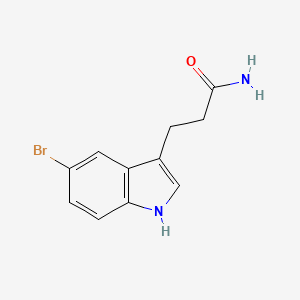
![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)


![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
